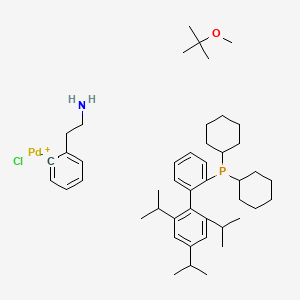
Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid” is a compound with the molecular formula C23H27NO5 . It is also known by other names such as “Fmoc-Statine (3R,4S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid” and has a molecular weight of 397.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a hydroxy group, and a methyl group . The InChI string representation of the molecule is "InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21+/m0/s1" .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Fmoc-HMP has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as their interactions with other molecules. It has also been used in the development of drugs, vaccines, and other therapeutic agents. In addition, Fmoc-HMP has been used to study the structure and function of enzymes, as well as their interactions with other molecules. Finally, Fmoc-HMP has been used in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of Fmoc-HMP is not fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the cell. It is believed to interact with amino acid side chains, as well as with the active sites of enzymes, allowing it to modulate the activity of these molecules. In addition, Fmoc-HMP has been shown to interact with the cell membrane, allowing it to affect the transport of other molecules across the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-HMP are not fully understood. However, it has been shown to interact with proteins and enzymes in the cell, modulating their activity. In addition, Fmoc-HMP has been shown to affect the transport of other molecules across the cell membrane. It has also been shown to affect the expression of certain genes, as well as the activity of certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-HMP has a number of advantages for use in laboratory experiments. It is a versatile compound, with a wide range of chemical and biological properties, making it an ideal choice for a variety of laboratory experiments. In addition, Fmoc-HMP is relatively easy to synthesize and is relatively stable, making it a good choice for long-term experiments. However, there are some limitations to the use of Fmoc-HMP in laboratory experiments. The compound is relatively expensive, making it cost-prohibitive for certain experiments. In addition, Fmoc-HMP is not water-soluble, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of Fmoc-HMP. One potential direction is the use of Fmoc-HMP in drug development, as it has been shown to interact with proteins and enzymes in the cell, modulating their activity. This could lead to the development of new drugs and therapeutic agents. Another potential direction is the use of Fmoc-HMP in the development of biosensors and diagnostic tools. Finally, Fmoc-HMP could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.
Méthodes De Synthèse
Fmoc-HMP is synthesized by a process known as solid-phase peptide synthesis (SPPS). In this process, the peptide is synthesized on a solid support, such as a resin or a polymer. The first step of the synthesis is the activation of the carboxyl group of the Fmoc-HMP molecule with a reagent such as an acid, an anhydride, or a thiol. This step creates a reactive intermediate, which can then be coupled with another molecule. This process is repeated until the desired peptide is formed. The final step is the removal of the Fmoc protecting group, which is accomplished by treatment with a base, such as piperidine.
Propriétés
IUPAC Name |
(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)21(19(24)11-20(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,21,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAHTEKQUAIZFZ-CTNGQTDRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)


![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)
![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)






![3-{[(t-Butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid](/img/structure/B6353445.png)
![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)
![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)